molecular formula C20H18N4O3S B2961393 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 381190-21-2

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2961393
CAS RN: 381190-21-2
M. Wt: 394.45
InChI Key: XYQUGEOINBYPPE-UHFFFAOYSA-N
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Description

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization of Pyrroles and Thiophenes

The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, due to its complex structure, may be involved in the synthesis and functionalization of pyrroles and thiophenes. Research has shown that 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, closely related to the compound , can act as powerful ambident nucleophilic zwitterions. These salts have been used to produce polyfunctionalized pyrrole derivatives when reacting with ethyl propiolate, and fully substituted thiophenes when treated with dimethyl acetylenedicarboxylate, highlighting the potential for orthogonal synthesis of these structures in high yields (Cheng, Peng, & Li, 2010).

Imidazo[1,5-a]pyridine Derivatives and Optical Properties

Another aspect of scientific research involving similar compounds is the synthesis of imidazo[1,5-a]pyridine derivatives, which have been synthesized in high yields through a one-pot, three-component condensation process. These derivatives have shown remarkable optical properties, including large Stokes' shift and tunable quantum yields, making them suitable for use in luminescent materials (Volpi et al., 2017).

Generation of Structurally Diverse Libraries

The use of compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions has demonstrated the potential to generate structurally diverse compound libraries. These reactions have led to the synthesis of a wide range of compounds, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles, showcasing the versatility of such structures in chemical synthesis (Roman, 2013).

Novel Metal-Free Synthesis

Research has also explored novel metal-free synthesis methods for creating imidazo[1,2-a]pyridines, a process that facilitates the formation of C-N, C-O, and C-S bonds efficiently. This method represents a step forward in developing more sustainable and less resource-intensive chemical synthesis processes (Cao et al., 2014).

properties

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-4-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-18(15-3-1-12-28-15)16-17(14-4-6-21-7-5-14)24(20(27)19(16)26)10-2-9-23-11-8-22-13-23/h1,3-8,11-13,17,26H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUGEOINBYPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCCN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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